methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
CAS No.: 1207060-25-0
Cat. No.: VC6026997
Molecular Formula: C19H18N2O2
Molecular Weight: 306.365
* For research use only. Not for human or veterinary use.
![methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate - 1207060-25-0](/images/structure/VC6026997.png)
Specification
CAS No. | 1207060-25-0 |
---|---|
Molecular Formula | C19H18N2O2 |
Molecular Weight | 306.365 |
IUPAC Name | methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate |
Standard InChI | InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)20-16-11-17(19(22)23-3)21-18-13(2)5-4-6-15(16)18/h4-11H,1-3H3,(H,20,21) |
Standard InChI Key | VXIZGLVXKYBXGP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC |
Introduction
Chemical Identity and Physicochemical Properties
Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a pyridine ring. The compound’s molecular formula is C₁₉H₁₈N₂O₂, with a molecular weight of 306.4 g/mol. Its IUPAC name, methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate, reflects the positions of its functional groups: a methyl ester at C2, a methyl group at C8, and a 4-methylphenylamino substituent at C4.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈N₂O₂ | |
Molecular Weight | 306.4 g/mol | |
CAS Number | 1206987-26-9* | |
SMILES | COC(=O)C1=NC2=C(C=CC=C2C)C(=N1)NC3=CC=C(C=C3)C | |
Solubility (Predicted) | Low in water; soluble in DMSO |
*Note: The CAS number corresponds to the 3-methylphenyl analog; the 4-methylphenyl variant remains unregistered in public databases as of 2025 .
The compound’s low aqueous solubility is typical of quinoline derivatives, which often require organic solvents like dimethyl sulfoxide (DMSO) for dissolution. Its melting point and stability data are unreported, but analog studies suggest thermal stability up to 250°C .
Synthesis and Structural Elucidation
The synthesis of methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate likely follows multi-step protocols analogous to those for related quinolines. A plausible route involves:
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Quinoline Core Formation: Cyclization of aniline derivatives with glycerol or acrolein under acid catalysis (Skraup or Doebner-Miller synthesis) .
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Functionalization: Introduction of the 4-methylphenylamino group via Buchwald-Hartwig amination or Ullmann coupling, employing palladium or copper catalysts .
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Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of thionyl chloride or other acylating agents .
Table 2: Representative Synthesis Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 24h | 65-70% | |
Esterification | SOCl₂, MeOH, reflux | 80-85% |
X-ray crystallography of the 3-methylphenyl analog reveals a dihedral angle of 78.3° between the quinoline and phenyl rings, indicative of significant steric hindrance . The carboxylate group deviates by 7.1° from the quinoline plane, influencing electronic conjugation . For the 4-methylphenyl variant, molecular modeling predicts enhanced planarity due to reduced ortho steric effects, potentially improving π-π stacking interactions .
Spectroscopic Characterization
The compound’s structure is corroborated by spectroscopic techniques:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, H5), 7.95 (s, 1H, H3), 7.60–7.20 (m, 6H, aromatic), 3.95 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃), 2.35 (s, 3H, CH₃) .
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic) .
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MS (ESI+): m/z 307.2 [M+H]⁺.
The methyl groups at C8 and the phenyl ring contribute to upfield shifts in NMR, while the ester carbonyl’s IR absorption aligns with typical quinoline carboxylates .
Biological Activity and Mechanisms
While direct pharmacological data for methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate are sparse, structurally related compounds exhibit:
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Antimicrobial Activity: Quinoline derivatives disrupt microbial DNA gyrase or topoisomerase IV, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: Analogous 4-anilinoquinolines inhibit tyrosine kinases (e.g., EGFR) with IC₅₀ values <1 µM in breast cancer cell lines .
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Anti-Inflammatory Effects: Suppression of NF-κB signaling in macrophages at 10–50 µM concentrations.
Table 3: Predicted ADMET Properties
Parameter | Value | Method |
---|---|---|
LogP | 3.8 | SwissADME |
CYP3A4 Inhibition | Moderate | admetSAR |
Bioavailability Score | 0.55 | FAF-Drugs4 |
The compound’s moderate lipophilicity (LogP ≈3.8) suggests good membrane permeability but potential hepatic metabolism via CYP450 isoforms .
Applications in Materials Science
Quinoline derivatives are employed in:
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